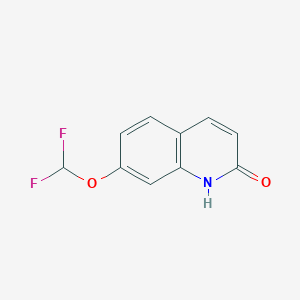

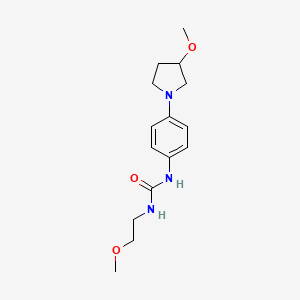

1-(1-(2-Phenoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Discovery in Soluble Epoxide Hydrolase Inhibitors

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identified through high-throughput screening, demonstrated robust effects on a serum biomarker, indicating strong in vivo target engagement. This discovery suggests the compound's potential in various disease models (Thalji et al., 2013).

Anti-Bone Cancer Activity

The compound exhibited significant in vitro anticancer activities against human bone cancer cell lines, highlighting its therapeutic potential in oncology (Lv et al., 2019).

Serotonin Uptake Inhibitor Analog

A synthesized molecule resembling the superposition of fluoxetine enantiomers showed higher activity as a serotonin uptake inhibitor, indicating its relevance in neuropsychopharmacology (Corey et al., 1993).

Estrogen Receptor Binding and Anticancer Activity

The compound's derivatives demonstrated notable anti-proliferative activities against human breast cancer cell lines, surpassing the effectiveness of curcumin. This finding underscores its significance in cancer research and drug development (Parveen et al., 2017).

Potential as Novel Insecticides

Exploring the compound as a lead in insecticide development, derivatives showed growth-inhibiting activities against the armyworm, suggesting its potential in agricultural applications (Cai et al., 2010).

Selective Bacterial Persister Eradication

A study demonstrated the compound's unique ability to selectively kill bacterial persisters tolerant to antibiotic treatment, presenting a new approach in tackling bacterial resistance (Kim et al., 2011).

properties

IUPAC Name |

1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F3N3O/c25-24(26,27)20-5-4-6-22(19-20)30-15-13-29(14-16-30)21-9-11-28(12-10-21)17-18-31-23-7-2-1-3-8-23/h1-8,19,21H,9-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEUGGVYUPLJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2576772.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2576773.png)

![N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2576775.png)

![(1S,2S,4R)-2-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2576778.png)

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2576779.png)

![[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-pyridylmethyl)ami ne](/img/structure/B2576783.png)